![molecular formula C18H24ClN3O2 B15284083 N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B15284083.png)
N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine
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Overview
Description
N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a pyridine ring substituted with a chlorine atom, a methoxybenzyl group, and a dimethylaminoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 6-chloro-3-pyridine, is reacted with methanol in the presence of a base to form 6-chloro-3-pyridinyl methanol.
Methoxybenzylation: The 6-chloro-3-pyridinyl methanol is then reacted with 4-hydroxy-3-methoxybenzyl chloride under basic conditions to form the intermediate compound.
Amine Introduction: The intermediate is further reacted with 2-(dimethylamino)ethylamine in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby affecting neuronal signaling.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-methylamine
- N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-ethylamine
- N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-propylamine
Uniqueness
N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine is unique due to its specific structural features, such as the presence of both a methoxybenzyl group and a dimethylaminoethyl group. These features contribute to its distinct chemical properties and biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C18H24ClN3O2 |
---|---|
Molecular Weight |
349.9 g/mol |
IUPAC Name |
N-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C18H24ClN3O2/c1-22(2)9-8-20-11-14-4-6-16(17(10-14)23-3)24-13-15-5-7-18(19)21-12-15/h4-7,10,12,20H,8-9,11,13H2,1-3H3 |
InChI Key |
HUKIRVVWDRLEKT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNCC1=CC(=C(C=C1)OCC2=CN=C(C=C2)Cl)OC |
Origin of Product |
United States |
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